molecular formula C18H16O6 B14648519 5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid CAS No. 50541-62-3

5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid

Katalognummer: B14648519
CAS-Nummer: 50541-62-3
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: KXGMHQQEDZLNFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid is an organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes two hydroxyethyl groups and a carboxylic acid group attached to the xanthene core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by oxidation and hydrolysis steps. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the xanthene core can be reduced to form alcohols.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various xanthene derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and fluorescent markers.

Wirkmechanismus

The mechanism of action of 5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Xanthene: The parent compound of the xanthene family, known for its fluorescent properties.

    Fluorescein: A well-known xanthene derivative used as a fluorescent dye.

    Rhodamine: Another xanthene derivative with applications in fluorescence microscopy and cell imaging.

Uniqueness

5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl groups enhance its solubility and reactivity, while the carboxylic acid group allows for further derivatization and conjugation with other molecules.

Eigenschaften

CAS-Nummer

50541-62-3

Molekularformel

C18H16O6

Molekulargewicht

328.3 g/mol

IUPAC-Name

5,7-bis(1-hydroxyethyl)-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C18H16O6/c1-8(19)11-6-12(9(2)20)17-14(7-11)16(21)13-5-10(18(22)23)3-4-15(13)24-17/h3-9,19-20H,1-2H3,(H,22,23)

InChI-Schlüssel

KXGMHQQEDZLNFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C(=C1)C(C)O)OC3=C(C2=O)C=C(C=C3)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.